molecular formula C6H7Br2NO B1520324 [(4,5-Dibromofuran-2-yl)methyl](methyl)amine CAS No. 1221722-79-7

[(4,5-Dibromofuran-2-yl)methyl](methyl)amine

Cat. No. B1520324
CAS RN: 1221722-79-7
M. Wt: 268.93 g/mol
InChI Key: IRVFJNNPAZHTHM-UHFFFAOYSA-N
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Description

[(4,5-Dibromofuran-2-yl)methyl](methyl)amine (DBFMA) is an organofuran compound that has been studied for its potential applications in various scientific research fields. It has been used in a wide range of experiments, from biochemical studies to drug synthesis and development.

Scientific Research Applications

Catalytic Synthesis

A study by Senthamarai et al. (2018) introduces an efficient method for the synthesis of N-methyl- and N-alkylamines through reductive amination using cobalt oxide nanoparticles. This method underscores the significance of N-methyl- and N-alkylamines in life science molecules and their regulatory activities, illustrating the broader applicability of amines in synthesizing complex organic compounds (Senthamarai et al., 2018).

Homogeneous Catalysis in Amine Synthesis

Li et al. (2016) review the preparation of amines via transition metal-catalyzed hydrosilylation, covering methodologies for reducing various nitrogen-containing groups. This comprehensive summary highlights the central role of amines in synthesizing drugs, biologically active molecules, and other important compounds, indicating the potential for developing novel amine compounds through catalyzed reactions (Li, Sortais, & Darcel, 2016).

Material Science Application

Soto-Cantu et al. (2012) discuss the synthesis and rapid characterization of amine-functionalized silica, demonstrating its utility in various applications and fundamental investigations. This work provides insights into convenient methods for synthesizing and characterizing research-grade materials, potentially including derivatives of "(4,5-Dibromofuran-2-yl)methylamine" (Soto-Cantu et al., 2012).

Biobased Amines for Polymer Synthesis

Froidevaux et al. (2016) present a review on the synthesis of biobased primary and secondary amines from various biomass resources and their application in material chemistry. This review highlights the growing interest in biobased monomers and polymers, such as polyamides and polyepoxydes, for use in automotive, aerospace, and health applications, suggesting a potential area where "(4,5-Dibromofuran-2-yl)methylamine" derivatives could find application (Froidevaux et al., 2016).

Biomass Conversion and Electrochemical Applications

Roylance and Choi (2016) explore the electrochemical reductive amination of 5-hydroxymethylfurfural (HMF), a biomass conversion intermediate, demonstrating an environmentally benign method for synthesizing amines. This research opens the door for utilizing electrochemical techniques to modify or functionalize compounds similar to "(4,5-Dibromofuran-2-yl)methylamine" for various applications (Roylance & Choi, 2016).

properties

IUPAC Name

1-(4,5-dibromofuran-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br2NO/c1-9-3-4-2-5(7)6(8)10-4/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVFJNNPAZHTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(O1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4,5-Dibromofuran-2-yl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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